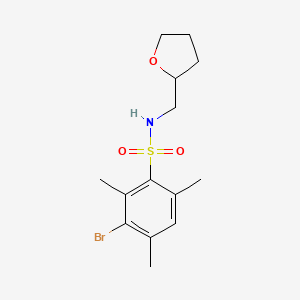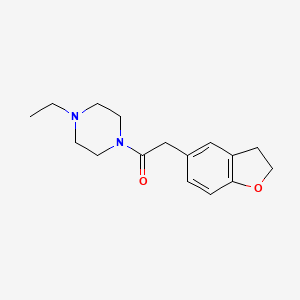![molecular formula C18H18ClN3O4 B13370548 N-(3-chlorophenyl)-4-[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B13370548.png)
N-(3-chlorophenyl)-4-[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-4-[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]-4-oxobutanamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazino group, and a methoxybenzylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]-4-oxobutanamide typically involves multiple steps. One common method includes the condensation of 3-chlorobenzaldehyde with 2-hydroxy-5-methoxybenzaldehyde to form a Schiff base. This intermediate is then reacted with hydrazine hydrate to form the hydrazone derivative. Finally, the hydrazone is acylated with a suitable acylating agent to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chlorophenyl)-4-[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-4-[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]-4-oxobutanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-4-[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]-4-oxobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-chlorophenyl)-2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoacetamide
- N-(2,5-dichlorophenyl)-2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoacetamide
Uniqueness
N-(3-chlorophenyl)-4-[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]-4-oxobutanamide is unique due to its specific structural features, such as the position of the chlorophenyl group and the presence of both hydrazino and methoxybenzylidene groups.
Eigenschaften
Molekularformel |
C18H18ClN3O4 |
|---|---|
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H18ClN3O4/c1-26-15-5-6-16(23)12(9-15)11-20-22-18(25)8-7-17(24)21-14-4-2-3-13(19)10-14/h2-6,9-11,23H,7-8H2,1H3,(H,21,24)(H,22,25)/b20-11+ |
InChI-Schlüssel |
KKADWJLFTCHLAT-RGVLZGJSSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide](/img/structure/B13370472.png)
![N-{3-[(1-adamantylcarbonyl)amino]propyl}-1-benzofuran-2-carboxamide](/img/structure/B13370479.png)

![Methyl 4-(4-hydroxy-1-piperidinyl)-8-isopropyl-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B13370488.png)
![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B13370495.png)

![tert-butyl 3-({[2-(3,5-dimethylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13370505.png)
![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide](/img/structure/B13370512.png)
![3-methyl-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)-1H-1,2,4-triazol-5-amine](/img/structure/B13370516.png)
![3-(1-Benzofuran-2-yl)-6-(2-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370531.png)
![N-[1-(4-chlorophenyl)ethyl]-1-(4-methyl-1,2,3,5-cyclohexatetraen-1-yl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13370544.png)

![methyl 2-{4-[3-(12H-quinoxalino[2,3-b][1,4]benzoxazin-12-yl)propyl]-1-piperazinyl}phenyl ether](/img/structure/B13370558.png)
